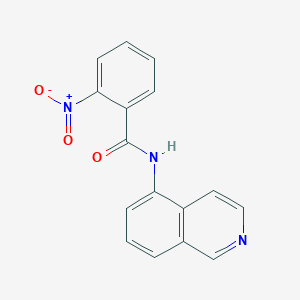

N-(5-isoquinolinyl)-2-nitrobenzamide

Description

N-(5-Isoquinolinyl)-2-nitrobenzamide is a nitrobenzamide derivative featuring a bicyclic isoquinoline moiety attached to the amide nitrogen. Nitrobenzamides are often explored for pharmacological activities, including anticonvulsant and antimicrobial effects, depending on their substituents .

Properties

Molecular Formula |

C16H11N3O3 |

|---|---|

Molecular Weight |

293.28 g/mol |

IUPAC Name |

N-isoquinolin-5-yl-2-nitrobenzamide |

InChI |

InChI=1S/C16H11N3O3/c20-16(13-5-1-2-7-15(13)19(21)22)18-14-6-3-4-11-10-17-9-8-12(11)14/h1-10H,(H,18,20) |

InChI Key |

SQEGSXMNRCWOII-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2C=CN=C3)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2C=CN=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features

The table below compares key structural and physicochemical properties of N-(5-isoquinolinyl)-2-nitrobenzamide with related compounds:

*Inferred properties based on structural analogs.

Pharmacological Activity

- Anticonvulsant Activity : N-(5-Ethyl-[1,3,4]-thiadiazol-2-yl)-2-nitrobenzamide demonstrated superior efficacy to Depakin (valproate) in animal models, providing 100% protection at lower doses and reducing mortality .

- Antimicrobial Activity : The triazolylmethyl derivative (compound 5a, 5h, 5i) showed promising activity against bacterial and fungal strains, comparable to ciprofloxacin and miconazole .

- Isoquinolinyl Derivatives: While direct data is lacking, the isoquinoline moiety’s aromaticity and rigidity may enhance binding to biological targets (e.g., kinases or neurotransmitter receptors), as seen in other isoquinoline-based drugs.

Analytical Characterization

- Spectroscopy :

- Chromatography : TLC with silica gel GF254 and UV detection (282 nm) was used for purity assessment .

Key Differences and Implications

- Aromatic vs. Heterocyclic Moieties: Isoquinoline’s bicyclic structure may improve metabolic stability compared to monocyclic furan or thiadiazole .

- Biological Targets : Thiadiazole derivatives target anticonvulsant pathways, while triazolylmethyl compounds address microbial enzymes, highlighting substituent-driven selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.